PF-04449613 is a selective phosphodiesterase 9 inhibitor, primarily known for its role in enhancing cognitive functions and promoting synaptic plasticity. Phosphodiesterase 9 is an enzyme that hydrolyzes cyclic guanosine monophosphate, a critical second messenger involved in various neuronal processes. PF-04449613 has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cognitive impairments.
PF-04449613 falls under the category of small molecule inhibitors targeting phosphodiesterases, specifically phosphodiesterase 9. This classification is significant as it highlights its mechanism of action related to the modulation of cyclic nucleotide levels within cells, particularly in the nervous system.
The synthesis of PF-04449613 involves several chemical reactions typical for creating phosphodiesterase inhibitors. The compound's synthesis has been detailed in research articles where various synthetic pathways are explored to optimize yield and purity.
The technical details surrounding the synthesis include the use of specific reagents that facilitate the formation of key bonds within the molecular structure. Conditions such as pH and temperature are meticulously controlled to prevent side reactions.
PF-04449613 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on phosphodiesterase 9. The molecular formula is C17H20N4O3S, indicating a well-defined arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The structural analysis reveals:
PF-04449613 primarily acts through competitive inhibition of phosphodiesterase 9, leading to increased levels of cyclic guanosine monophosphate within cells. This elevation enhances various signaling pathways associated with neuronal activity.
PF-04449613 exerts its effects by elevating intracellular levels of cyclic guanosine monophosphate, which is crucial for neuronal signaling and plasticity. This elevation leads to enhanced calcium signaling within neurons, promoting synaptic changes essential for learning and memory.
Studies utilizing two-photon microscopy have demonstrated that treatment with PF-04449613 increases dendritic spine formation and enhances calcium activity in neurons, particularly in the primary motor cortex . These findings underscore the compound's role in facilitating synaptic plasticity through modulation of cyclic nucleotide signaling.
PF-04449613 has significant potential applications in neuroscience research, particularly concerning:
PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), exhibiting an IC₅₀ of 22 nM. PDE9A hydrolyzes cyclic guanosine monophosphate (cGMP) with the highest affinity among all PDE families (Km = 70–170 nM for cGMP). By inhibiting PDE9A, PF-04449613 elevates intracellular cGMP levels, activating downstream effectors like protein kinase G (PKG) and cyclic nucleotide-gated ion channels. This enhances neuronal excitability and signal transduction. Crucially, PF-04449613 modulates a distinct cGMP pool independent of nitric oxide synthase (nNOS) and soluble guanylyl cyclase (sGC) pathways. Unlike canonical NMDA-NO-sGC-cGMP cascades, PF-04449613-regulated cGMP originates from particulate guanylyl cyclase (pGC) activation, evidenced by unaltered efficacy in nNOS-knockout models [3] [9].
Key Selectivity Profile of PF-04449613
Target | Affinity (IC₅₀/Ki) | Selectivity vs. PDE9A |
---|---|---|
PDE9A | 22 nM | Reference |
Dopamine Transporter (DAT) | 110–293 nM | ~13-fold lower |
Cytochrome P450 2C19 | 1600 nM | ~73-fold lower |
PDE1C | >1000 nM | >45-fold lower |
PDE2-8, 10-11 | <30% inhibition at 1 µM | >45-fold lower |
PF-04449613 increases cGMP in cerebrospinal fluid (CSF) by 2–3 fold within 30 minutes post-administration (0.1–100 mg/kg, subcutaneous) in rodents. This rapid elevation persists for >4 hours, facilitating sustained activation of cGMP-dependent kinases implicated in synaptic plasticity [1] [6] [10].
In vivo two-photon microscopy in mouse motor cortex reveals PF-04449613’s direct impact on synaptic structure and function:
Calcium Activity and Spine Dynamics Under PF-04449613
Parameter | Baseline (Vehicle) | PF-04449613 (10 mg/kg) | Change |
---|---|---|---|
Dendritic Ca²⁺ transients (Hz) | 0.92 ± 0.07 | 1.27 ± 0.09 | +38%* |
Spine Ca²⁺ transients (Hz) | 0.76 ± 0.05 | 1.08 ± 0.08 | +42%* |
Spine formation rate (%/day) | 5.8 ± 0.4 | 7.4 ± 0.6 | +27%* |
Spine elimination rate (%/day) | 4.9 ± 0.3 | 6.5 ± 0.5 | +33%* |
*p < 0.01 vs. vehicle; data from Lai et al. 2018
Motor learning enhancement by PF-04449613 is quantifiable through rotarod performance metrics and correlated spine adaptations:
Rotarod Performance and Spine Survival After Training
Treatment | Max Speed Increase | New Spines (Day 1) | Survived Spines (Day 7) | Performance Retention |
---|---|---|---|---|
Vehicle | 25% ± 3% | 8.2 ± 0.7 spines/µm | 3.3 ± 0.4 spines/µm (40%) | 50% ± 5% |
PF-04449613 | 35% ± 4%* | 12.1 ± 1.0 spines/µm* | 6.7 ± 0.6 spines/µm* (55%) | 82% ± 6%* |
*p < 0.01 vs. vehicle
PF-04449613 exhibits distinct mechanistic advantages over PDE inhibitors targeting related pathways:
Comparative Efficacy of cGMP-Targeting PDE Inhibitors
Compound | Primary Target | cGMP Source | Cognitive/Motor Effects | Clinical Status |
---|---|---|---|---|
PF-04449613 | PDE9A | pGC-dependent | Motor learning ↑↑, spine plasticity ↑↑ | Preclinical |
BAY 73-6691 | PDE9A | sGC-dependent | Object memory ↑, hippocampal LTP ↑ | Phase I (discontinued) |
PF-04447943 | PDE9A | sGC/pGC hybrid | CSF cGMP ↑, no motor benefit | Phase II (failed in AD) |
Sildenafil | PDE5 | sGC-dependent | Cerebral blood flow ↑, limited plasticity | Marketed (non-CNS) |
AD = Alzheimer’s disease; ↑ = mild effect; ↑↑ = strong effect [3] [5] [9]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7